

# An In-depth Technical Guide to the Kinase Inhibitor K00546

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | K00546   |           |
| Cat. No.:            | B1662397 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**K00546** is a potent, small-molecule inhibitor targeting multiple protein kinases, with significant activity against Cyclin-Dependent Kinases (CDKs) and CDC-like Kinases (CLKs). Its ability to modulate fundamental cellular processes, including cell cycle progression and alternative splicing, has positioned it as a valuable tool in cancer research and drug discovery. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **K00546**. Detailed experimental protocols for in vitro kinase inhibition assays and cell cycle analysis are presented, alongside visualizations of the key signaling pathways affected by this compound.

# **Chemical Structure and Physicochemical Properties**

**K00546**, with the chemical name 5-amino-N-(2,6-difluorophenyl)-3-((4-sulfamoylphenyl)amino)-1H-1,2,4-triazole-1-carbothioamide, is a complex heterocyclic molecule. Its structure is characterized by a central 1,2,4-triazole ring, substituted with functional groups that contribute to its kinase binding affinity and specificity.



| Property          | Value                                                                                                      | Reference |
|-------------------|------------------------------------------------------------------------------------------------------------|-----------|
| CAS Number        | 443798-47-8                                                                                                | [1]       |
| Molecular Formula | C15H13F2N7O2S2                                                                                             | [1]       |
| Molecular Weight  | 425.43 g/mol                                                                                               | [1]       |
| Exact Mass        | 425.0540 g/mol                                                                                             | [1]       |
| IUPAC Name        | 5-amino-N-(2,6-<br>difluorophenyl)-3-((4-<br>sulfamoylphenyl)amino)-1H-<br>1,2,4-triazole-1-carbothioamide | [1]       |
| SMILES            | S=C(N1N=C(NC2=CC=C(S(=<br>O)<br>(N)=O)C=C2)N=C1N)NC3=C(<br>F)C=CC=C3F                                      | [1]       |
| InChI Key         | ARIOBGGRZJITQX-<br>UHFFFAOYSA-N                                                                            | [1]       |
| Appearance        | Solid powder                                                                                               | [1]       |
| Purity            | >98%                                                                                                       | [1]       |
| Solubility        | DMSO: 100 mg/mL (235.05 mM; requires sonication)                                                           | [2]       |

# **Biological Activity and Target Profile**

K00546 is a potent inhibitor of several key protein kinases involved in cell cycle regulation and signal transduction. Its primary targets are CDK1 and CDK2, which are crucial for the G2/M and G1/S transitions of the cell cycle, respectively. Additionally, K00546 demonstrates significant inhibitory activity against CLK1 and CLK3, kinases that play a vital role in the regulation of alternative splicing. The compound binds to the ATP-binding site of these kinases.
[3] The table below summarizes the in vitro inhibitory activities of K00546 against a panel of protein kinases.



| Target Kinase      | IC50 (nM) | Reference |
|--------------------|-----------|-----------|
| CDK1/cyclin B      | 0.6       | [3][4]    |
| CDK2/cyclin A      | 0.5       | [3][4]    |
| CLK1               | 8.9       | [3][4][5] |
| CLK3               | 29.2      | [3][4][5] |
| VEGF-R2            | 32        | [2]       |
| GSK-3              | 140       | [2]       |
| PKA                | 5,200     | [2]       |
| Casein kinase-1    | 2,800     | [2]       |
| MAP kinase (ERK-2) | 1,000     | [2]       |
| Calmodulin kinase  | 8,900     | [2]       |
| PDGF-Rβ            | 1,600     | [2]       |

# Signaling Pathways CDK1/Cyclin B-Mediated G2/M Transition

**K00546**'s potent inhibition of the CDK1/Cyclin B complex directly impacts the G2/M checkpoint of the cell cycle.[6] By blocking CDK1 activity, **K00546** prevents the phosphorylation of key substrates required for entry into mitosis, leading to cell cycle arrest at the G2 phase.





Click to download full resolution via product page

Caption: CDK1/Cyclin B pathway and its inhibition by K00546.

# **CLK1-Mediated Regulation of Alternative Splicing**

**K00546** inhibits CLK1, a key regulator of alternative pre-mRNA splicing.[7] CLK1 phosphorylates serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[8] Inhibition of CLK1 by **K00546** disrupts the normal phosphorylation of SR proteins, leading to alterations in splicing patterns.[9]





Click to download full resolution via product page

Caption: CLK1-mediated alternative splicing and its inhibition by **K00546**.



# Experimental Protocols In Vitro Kinase Inhibition Assay

This section provides a generalized protocol for determining the half-maximal inhibitory concentration (IC<sub>50</sub>) of **K00546** against a target kinase. The specific reagents and conditions should be optimized for each kinase.

Objective: To quantify the potency of **K00546** in inhibiting the activity of a specific protein kinase.

#### Materials:

- Recombinant active protein kinase
- Specific peptide substrate for the kinase
- K00546 (stock solution in DMSO)
- Adenosine triphosphate (ATP)
- Kinase assay buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, DTT)
- Detection reagent (e.g., ADP-Glo<sup>™</sup>, Kinase-Glo<sup>™</sup>, phosphospecific antibody)
- 384-well white microplates
- Microplate reader (luminescence or fluorescence)

#### Procedure:

- Compound Preparation: Prepare a serial dilution of **K00546** in kinase assay buffer. A typical starting concentration range would be from 1  $\mu$ M down to 0.01 nM. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
- Kinase Reaction:
  - Add 5 μL of the diluted **K00546** or control to the wells of the microplate.



- Add 10 μL of the kinase solution to each well.
- Incubate at room temperature for 10 minutes to allow for inhibitor binding.
- Initiate the reaction by adding 10  $\mu$ L of a solution containing the peptide substrate and ATP. The final ATP concentration should be close to the  $K_m$  for the specific kinase.
- Incubate the plate at 30°C for 60 minutes.

### Detection:

- Stop the kinase reaction by adding 25 µL of the detection reagent (e.g., ADP-Glo™ Reagent).
- Incubate at room temperature for 40 minutes.
- Add 50 µL of a second detection reagent if required by the kit (e.g., Kinase Detection Reagent in the ADP-Glo™ assay) and incubate for another 30 minutes.
- Measure the luminescence or fluorescence signal using a microplate reader.

## Data Analysis:

- Calculate the percentage of inhibition for each concentration of K00546 relative to the controls.
- Plot the percentage of inhibition against the logarithm of the K00546 concentration.
- Determine the IC<sub>50</sub> value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

# **Cell Cycle Analysis by Flow Cytometry**

This protocol describes a general workflow for analyzing the effect of **K00546** on the cell cycle distribution of a cancer cell line.





Click to download full resolution via product page

Caption: Experimental workflow for cell cycle analysis.



### Procedure:

- Cell Culture and Treatment:
  - Seed a suitable cancer cell line (e.g., HeLa, MCF-7) in 6-well plates and allow them to adhere overnight.
  - Treat the cells with varying concentrations of K00546 (e.g., 0.1, 1, 10, 100 nM) and a DMSO vehicle control.
  - Incubate the cells for 24 to 48 hours.
- Cell Harvesting and Fixation:
  - Harvest the cells by trypsinization and collect them by centrifugation.
  - Wash the cell pellet with ice-cold PBS.
  - Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
  - Incubate at -20°C for at least 2 hours.
- Staining and Flow Cytometry:
  - Centrifuge the fixed cells and wash with PBS to remove the ethanol.
  - Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
  - Incubate in the dark at room temperature for 30 minutes.
  - Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.[10]
- Data Analysis:
  - Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the



cell cycle.

## Conclusion

**K00546** is a potent multi-kinase inhibitor with significant potential as a research tool and a starting point for the development of novel therapeutics. Its well-defined inhibitory profile against key cell cycle and splicing kinases provides a clear mechanism of action. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the biological effects and therapeutic potential of **K00546** and related compounds. Further studies are warranted to explore its efficacy and safety in preclinical models of cancer and other diseases characterized by aberrant cell proliferation and splicing.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchportal.lih.lu [researchportal.lih.lu]
- 2. Flow Cytometric Evaluation of Cell Cycle Regulators (Cyclins and Cyclin-Dependent Kinase Inhibitors) Expressed on Bone Marrow Cells in Patients with Chronic Myeloid Leukemia and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An extensive program of periodic alternative splicing linked to cell cycle progression -PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]



 To cite this document: BenchChem. [An In-depth Technical Guide to the Kinase Inhibitor K00546]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662397#k00546-chemical-structure-and-properties]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com